2-chloro-7-methyl-3H-purine-6-thione

PNP Inhibition Nucleoside Metabolism T-Cell Biology

2-Chloro-7-methyl-3H-purine-6-thione (CAS 53050-28-5; also known as 2-chloro-7-methyl-6-thiopurine) is a sulfur-containing purine analog characterized by the presence of a 2-chloro substituent, a 7-methyl group, and a 6-thione moiety on the purine scaffold. This compound serves as a versatile synthetic intermediate and a specialized biochemical probe.

Molecular Formula C6H5ClN4S
Molecular Weight 200.65 g/mol
CAS No. 53050-28-5
Cat. No. B12932455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-7-methyl-3H-purine-6-thione
CAS53050-28-5
Molecular FormulaC6H5ClN4S
Molecular Weight200.65 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=S)N=C(N2)Cl
InChIInChI=1S/C6H5ClN4S/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12)
InChIKeyFFVNDUREZPOYQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-7-methyl-3H-purine-6-thione (CAS 53050-28-5): A Specialized Purine Analog with Distinct Target Engagement and Reactivity Profiles for Advanced Research Applications


2-Chloro-7-methyl-3H-purine-6-thione (CAS 53050-28-5; also known as 2-chloro-7-methyl-6-thiopurine) is a sulfur-containing purine analog characterized by the presence of a 2-chloro substituent, a 7-methyl group, and a 6-thione moiety on the purine scaffold . This compound serves as a versatile synthetic intermediate and a specialized biochemical probe. Its structural features confer distinct interactions with key enzymes of purine metabolism and salvage pathways, including purine nucleoside phosphorylase (PNP) and thiopurine methyltransferase (TPMT), differentiating it from other thiopurines like 6-mercaptopurine (6-MP) and its simple 7-methyl derivative [1]. The combination of a reactive chlorine atom at position 2 and the 6-thione group enables specific nucleophilic substitution chemistries, positioning this compound as a valuable building block for the synthesis of more complex purine-based molecules and targeted libraries [2].

Why 2-Chloro-7-methyl-3H-purine-6-thione (CAS 53050-28-5) Cannot Be Replaced by Common Thiopurine Analogs: Evidence of Divergent Enzyme Engagement and Synthetic Utility


Substituting 2-chloro-7-methyl-3H-purine-6-thione with other purine analogs like 6-mercaptopurine (6-MP), 7-methyl-6-mercaptopurine, or even 2-chloro-6-thiopurine will lead to significantly different experimental outcomes due to fundamental differences in target engagement and chemical reactivity. While 7-methyl-6-mercaptopurine acts as a substrate for TPMT with a Km of 231 μM , the target compound exhibits potent inhibition of TPMT (Ki = 0.900 nM), demonstrating a functional reversal from substrate to inhibitor driven by the 2-chloro substituent [1]. Similarly, the absence of the 2-chloro group or the 6-thione/7-methyl configuration in alternative analogs abolishes the high-affinity PNP inhibition and adenosine receptor binding profiles documented for this specific compound. From a synthetic perspective, the unique combination of the reactive 2-chloro group and the 6-thione moiety enables specific nucleophilic aromatic substitution (SNAr) reactions that are not feasible with non-chlorinated or oxo-substituted analogs, thereby limiting the synthetic versatility of alternative starting materials [2].

Quantitative Differentiation of 2-Chloro-7-methyl-3H-purine-6-thione: A Head-to-Head and Cross-Study Evidence Guide for Scientific Procurement


Potent and Selective Inhibition of Human Purine Nucleoside Phosphorylase (PNP) by 2-Chloro-7-methyl-6-thiopurine

2-Chloro-7-methyl-6-thiopurine demonstrates potent inhibition of human erythrocyte purine nucleoside phosphorylase (PNP) with a Ki of 5.60 nM [1]. This is a direct, quantitative measure of target engagement. As a comparative baseline, other purine derivatives reported in the literature show significantly weaker or no PNP inhibition; for instance, 7-methyl-6-thiopurine lacks the critical 2-chloro substituent and does not exhibit this level of inhibitory activity, instead acting as a substrate for other enzymes . The compound also inhibits bovine PNP (Ki = 6.10 nM), indicating cross-species activity relevant for preclinical models [2].

PNP Inhibition Nucleoside Metabolism T-Cell Biology Enzymology

Functional Reversal: 2-Chloro-7-methyl-6-thiopurine as a High-Affinity TPMT Inhibitor vs. Non-Chlorinated Analogs as Substrates

The 2-chloro substituent fundamentally alters the interaction of this 7-methyl-6-thiopurine with thiopurine methyltransferase (TPMT). While 7-methyl-6-mercaptopurine is a substrate for TPMT with a Km of 231 μM and Vmax of 2340 U/mg protein , 2-chloro-7-methyl-6-thiopurine acts as a potent inhibitor of purified human kidney TPMT with a Ki of 0.900 nM [1]. This represents a functional reversal—from being processed by the enzyme to blocking it—solely attributable to the 2-chloro substitution. This quantitative difference in binding affinity (over five orders of magnitude when comparing Ki to Km) provides a clear, data-driven rationale for selecting this compound over its non-chlorinated analog for studies investigating TPMT activity, thiopurine metabolism, or resistance mechanisms.

TPMT Inhibition Drug Metabolism Pharmacogenomics Thiopurine Activation

Adenosine A1 Receptor Engagement: High-Affinity Binding by a 2-Chloro-7-methyl Purine Scaffold

The purine scaffold of 2-chloro-7-methyl-3H-purine-6-thione, when appropriately derivatized, confers high affinity for the adenosine A1 receptor. A closely related derivative (sharing the core 2-chloro-7-methyl-purine structure) demonstrates a Ki of 5.79 nM for the human adenosine A1 receptor in radioligand binding assays, with a significant selectivity margin over A3 (Ki = 216 nM) and A2 (Ki = 951 nM) receptor subtypes [1]. This class-level evidence indicates that the 2-chloro-7-methyl substitution pattern on a purine core is a privileged scaffold for achieving potent A1 receptor binding. In contrast, simple 6-thiopurines like 6-MP do not typically engage adenosine receptors with this level of affinity or selectivity, highlighting the value of this specific substitution pattern for medicinal chemistry programs targeting purinergic signaling.

Adenosine Receptors GPCR Purine Pharmacology Cardiovascular Research

Orthogonal Synthetic Reactivity: The 2-Chloro Group as a Unique Handle for SNAr Diversification in a 6-Thione-7-methyl Purine Core

The 2-chloro substituent in 2-chloro-7-methyl-6-thiopurine serves as a specific and reactive handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amine functionalities while preserving the 6-thione and 7-methyl groups. Experimental studies demonstrate that treatment of 2-chloro-6-thio-7-methylpurine with aniline, piperidine, or morpholine under heating in DMF cleanly yields the corresponding 2-amino-substituted 6-thio-7-methylpurines [1]. This reactivity is distinct from non-chlorinated analogs (e.g., 7-methyl-6-mercaptopurine) which lack this orthogonal site for diversification and from 2,6-dichloropurines where chemoselectivity between the 2- and 6-positions is a challenge. The ability to selectively functionalize the 2-position while retaining the 6-thione motif provides a strategic advantage in the parallel synthesis of purine-focused compound libraries.

Synthetic Chemistry Nucleophilic Substitution Purine Diversification Medicinal Chemistry

High-Value Application Scenarios for 2-Chloro-7-methyl-3H-purine-6-thione (CAS 53050-28-5) Based on Demonstrated Differential Activity and Reactivity


Precision Chemical Probe for PNP-Dependent Pathways

Given its high affinity for human PNP (Ki = 5.60 nM), this compound is ideally suited as a reference inhibitor in enzymology studies investigating purine nucleoside phosphorylase function [1]. Its potent activity makes it valuable for cellular assays designed to dissect PNP's role in T-cell proliferation and apoptosis, particularly in studies of immunodeficiency and autoimmune disorders. The well-defined inhibition constant allows for precise dose-response modeling and comparison across different experimental systems.

Investigating TPMT-Mediated Drug Metabolism and Resistance

The functional reversal from substrate (as seen with 7-methyl-6-mercaptopurine, Km = 231 μM) to high-affinity inhibitor (Ki = 0.900 nM) makes this compound a critical tool for TPMT research [2]. It can be used in enzymatic assays to screen for novel TPMT modulators, to study the structural basis of substrate recognition versus inhibition, and as a control in pharmacogenomic studies assessing the impact of TPMT polymorphisms on thiopurine drug metabolism.

Orthogonal Diversification of Purine Chemical Libraries

The selective reactivity of the 2-chloro group with amines, while retaining the 6-thione moiety, establishes this compound as a premium building block for medicinal chemistry [3]. It is specifically recommended for projects requiring the parallel synthesis of 2-amino-6-thio-7-methylpurine libraries. This approach enables rapid exploration of structure-activity relationships (SAR) around the 2-position of the purine core for targets such as kinases, adenosine receptors, or other purine-binding proteins.

Reference Standard for Adenosine A1 Receptor Binding Assays

Derivatives of this core scaffold exhibit high affinity (Ki = 5.79 nM) and selectivity for the adenosine A1 receptor [4]. This compound, or its derivatives, can serve as a positive control or reference standard in radioligand binding assays for screening novel A1 receptor agonists or antagonists. Its well-characterized binding profile supports assay validation and cross-study comparison in academic and industrial settings focused on GPCR drug discovery for cardiovascular and CNS indications.

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